Glyoxal

Catalog No.
S8053498
CAS No.
63986-13-0
M.F
C2H2O2
C2H2O2
OHCCHO
M. Wt
58.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyoxal

CAS Number

63986-13-0

Product Name

Glyoxal

IUPAC Name

oxaldehyde

Molecular Formula

C2H2O2
C2H2O2
OHCCHO

Molecular Weight

58.04 g/mol

InChI

InChI=1S/C2H2O2/c3-1-2-4/h1-2H

InChI Key

LEQAOMBKQFMDFZ-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Sol in anhydrous solvents
In water, miscible at 20 °C

Canonical SMILES

C(=O)C=O

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.
Glyoxal is the dialdehyde that is the smallest possible and which consists of ethane having oxo groups on both carbons. It has a role as a pesticide, an agrochemical, an allergen and a plant growth regulator.
Based on the available data, the CIR Panel concludes that Glyoxal is safe for use in products intended to be applied to the nail at concentrations ≤ 1.25%. The available data are insufficient to support the safety for other uses.
Glyoxal has been reported in Arabidopsis thaliana and Sesamum indicum with data available.
A 2-carbon aldehyde with carbonyl groups on both carbons.

Glyoxal-13C2 (CAS 63986-13-0), typically handled as a 40% aqueous solution, is the stable, isotopically labeled (13C2) form of the simplest dialdehyde. While unlabeled glyoxal is a bulk industrial cross-linking agent and chemical intermediate, the 13C2-labeled isotopologue is a precision analytical reagent. It is primarily procured as a gold-standard internal standard for advanced mass spectrometry (isotope dilution LC-MS/MS), a precursor for high-resolution rotational spectroscopy, and a tracer in atmospheric aerosol studies. Its critical procurement value lies in providing a +2 Da mass shift and distinct nuclear and rotational properties without altering the core chemical reactivity or the zero-point vibrational energy associated with C-H bonds .

Substituting Glyoxal-13C2 with unlabeled glyoxal or deuterated analogs (Glyoxal-d2) compromises analytical integrity and structural resolution workflows. In mass spectrometry, unlabeled glyoxal is indistinguishable from endogenous dicarbonyls, rendering absolute quantification via isotope dilution impossible. While Glyoxal-d2 offers a +2 Da mass shift, it is susceptible to hydrogen-deuterium (H/D) exchange during acidic sample derivatization and can exhibit slight chromatographic retention time shifts (isotope effects) that misalign with the target analyte. Glyoxal-13C2 ensures exact co-elution and absolute isotopic stability, preventing matrix suppression artifacts and ensuring sub-nanomolar quantification accuracy [1].

Absolute Quantification of Dicarbonyl Stress Biomarkers via ID-LC-MS/MS

When quantifying endogenous glyoxal in biological matrices (e.g., plasma, cellular extracts) via 1,2-diaminobenzene derivatization, unlabeled glyoxal cannot be used as an internal standard because it is indistinguishable from the endogenous analyte. While Glyoxal-d2 provides the required +2 Da mass shift (m/z 133 [M+H]+), it can exhibit chromatographic retention time shifts due to deuterium isotope effects and is susceptible to H/D exchange in acidic processing. 13C2-glyoxal ensures exact co-elution with the endogenous quinoxaline derivative (m/z 131 [M+H]+) and maintains stable isotopic integrity, enabling absolute quantification with limits of detection down to 0.01 µg/mL without matrix suppression artifacts [1].

Evidence DimensionInternal standard co-elution and mass shift stability
Target Compound Data13C2-glyoxal yields stable m/z 133 [M+H]+ with exact RT co-elution (ΔRT < 0.01 min)
Comparator Or BaselineGlyoxal-d2 (subject to H/D exchange and RT shift) and Unlabeled Glyoxal (m/z 131, indistinguishable from analyte)
Quantified Difference+2 Da mass shift with zero chromatographic isotope effect compared to deuterated analogs.
ConditionsLC-MS/MS analysis of 1,2-diaminobenzene derivatized plasma/cell extracts.

Procuring the 13C2-labeled standard is strictly necessary for accurate, reproducible quantification of trace glyoxal in complex biological matrices where matrix effects would otherwise skew results.

Empirical Equilibrium Structure Determination via Rotational Constants

Determining the precise empirical equilibrium structure of trans-glyoxal requires solving the Watson Hamiltonian using ground state rotational constants from multiple isotopologues. Unlabeled glyoxal alone provides insufficient data points to decouple all bond lengths and angles. By incorporating high-resolution FT-IR spectra (0.003–0.004 cm⁻¹ resolution) of 13C2-glyoxal alongside unlabeled and deuterated forms, researchers can extract distinct moments of inertia without altering the zero-point vibrational energy associated with C-H bonds. This allows the determination of structural parameters with relative errors as low as 0.02%–0.06% [1].

Evidence DimensionGround state rotational constant data points
Target Compound Data13C2-glyoxal provides independent rotational constants (B and C) for the carbon backbone.
Comparator Or BaselineUnlabeled glyoxal (insufficient degrees of freedom for full structural resolution)
Quantified DifferenceEnables sub-angstrom structural precision (relative error 0.02%–0.06%) unattainable with the unlabeled baseline alone.
ConditionsHigh-resolution FT-IR (0.003–0.004 cm⁻¹) and rotational spectroscopy.

For fundamental physical chemistry and computational benchmarking, the 13C2 isotopologue is a mandatory procurement to solve complex molecular geometries.

Isotope-Shifted Absorption for Secondary Organic Aerosol (SOA) Tracing

In environmental chamber studies assessing biomass burning effluents and secondary organic aerosol (SOA) formation, tracking the fate of specific precursors is challenging because glyoxal is continuously formed from the oxidation of various VOCs (e.g., benzene, toluene). Unlabeled glyoxal blends into this endogenous background. 13C2-glyoxal exhibits a measurable isotope shift in its visible/UV absorption cross-sections (1Au – 1Ag band system). This allows differential optical absorption spectroscopy (DOAS) to distinctly quantify the injected 13C2-glyoxal versus naturally formed 12C-glyoxal, enabling precise carbon-tracking of the aerosol formation pathways [1].

Evidence DimensionUV-Vis absorption cross-section isotope shift
Target Compound Data13C2-glyoxal exhibits shifted absorption peaks in the 250–526 nm range.
Comparator Or BaselineUnlabeled glyoxal (absorption overlaps entirely with secondary oxidation products)
Quantified DifferenceAllows distinct spectral deconvolution of primary vs. secondary glyoxal sources in open cavity mode.
ConditionsDOAS measurements in environmental simulation chambers.

Procuring 13C2-glyoxal allows atmospheric chemists to isolate specific reaction pathways that are otherwise masked by background VOC oxidation.

Isotope Dilution Mass Spectrometry (ID-LC-MS/MS) for Dicarbonyl Stress Biomarkers

Directly following from its stable +2 Da mass shift and lack of chromatographic isotope effects, Glyoxal-13C2 is the optimal internal standard for quantifying endogenous glyoxal in plasma, urine, and cellular extracts. It is heavily utilized in diabetes and aging research to measure advanced glycation end-product (AGE) precursors [1].

Tracing Secondary Organic Aerosol (SOA) Formation in Chamber Studies

Leveraging its distinct UV-Vis absorption isotope shift, Glyoxal-13C2 is injected into environmental simulation chambers to differentiate primary emissions from secondary VOC oxidation products using DOAS, enabling accurate mass balance in atmospheric chemistry models [2].

High-Resolution Rotational and Vibrational Spectroscopy

Due to its unique moment of inertia, Glyoxal-13C2 is procured for high-resolution FT-IR and microwave spectroscopy. It provides essential rotational constants required to solve the Watson Hamiltonian and determine empirical equilibrium structures of fundamental organic molecules [3].

Physical Description

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.
Dry Powder; Liquid
Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1]
Liquid
COLOURLESS-TO-PALE-YELLOW LIQUID.
Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.

Color/Form

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green
Yellow crystals or light yellow liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

58.005479302 Da

Monoisotopic Mass

58.005479302 Da

Boiling Point

124 °F at 776 mmHg (NTP, 1992)
51 °C at 776 mm Hg
104Â °C
124 °F

Flash Point

428 °F (NTP, 1992)
428 °F
>100Â °C

Heavy Atom Count

4

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
2.0 (Air = 1)
Relative vapor density (air = 1): 1.27
>1

Density

1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink
1.14 g/cu cm at 20 °C
Relative density (water = 1): 1.27
1.29

Odor

Mild odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

59 °F (NTP, 1992)
15 °C for pure glyoxal and approximately -10 °C for the 40% solution
15 °C
-14Â °C
59 °F

UNII

50NP6JJ975

Related CAS

25266-42-6

Mechanism of Action

Glyoxal attacks the amino groups of proteins, nucleotides, and lipids with its highly reactive carbonyl groups. A sequence of non-enzymatic reactions, called glycation, yields stable advanced glycation end-products (AGEs) with a background extent of 0.1-1% of lysine and arginine residues in proteins and 1 in 1.0 X 10-7 nucleotides in DNA. ... Glyoxal forms stable adducts with guanosine by reaction with the N-1 as well as with the exocyclic nitrogen of guanine. The rate of glyoxal-guanine adduct formation is rapid under physiological conditions. A stable tricyclic glyoxal-DNA adduct is formed by covalent binding to two nitrogens of guanine under physiological conditions in vitro. Besides 8-hydroxy-deoxyguanosine, the glyoxal-deoxyguanosine (dG) adduct is one of the major deoxyguanosine oxidation products, being formed by oxygen radicals, lipid peroxidation systems, various types of oxidative stress, and UV irradiation and after in vivo exposure to beta-hydroxy-substituted N-nitrosamines.
Glyoxal ... is considered an important intermediate in the formation of advanced glycation end-products (AGEs). AGE modification alters protein function and inactivates enzymes, resulting in disturbance of cellular metabolism, impaired proteolysis, and inhibition of cell proliferation and protein synthesis. The extent of AGE modification increases with the increasing life span of proteins. Consequently, AGEs are especially associated with long-lived proteins, such as collagens, lens crystallins, and neurofilaments, but also have been identified in shorter-lived proteins, including hemoglobin, plasma proteins, lipoproteins, and intracellular proteins.
Inhibition studies in bacterial mutagenicity tests demonstrated the production of the reactive oxygen species superoxide, hydrogen peroxide, and singlet oxygen from glyoxal. The mutagenic activity of glyoxal is related to singlet oxygen, as well as to the intracellular GSH level. The hydroxyl radical plays a prominent role in glyoxal-induced DNA cleavage.
... Isolated rat hepatocytes were incubated with different concentrations of glyoxal. Glyoxal by itself was cytotoxic at 5mM, depleted GSH, formed reactive oxygen species (ROS) and collapsed the mitochondrial membrane potential. Glyoxal also induced lipid peroxidation and formaldehyde formation. Glycolytic substrates, eg fructose, sorbitol and xylitol inhibited glyoxal-induced cytotoxicity and prevented the decrease in mitochondrial membrane potential suggesting that mitochondrial toxicity contributed to the cytotoxic mechanism. Glyoxal cytotoxicity was prevented by the glyoxal traps d-penicillamine or aminoguanidine or ROS scavengers were also cytoprotective even when added some time after glyoxal suggesting that oxidative stress contributed to the glyoxal cytotoxic mechanism.

Vapor Pressure

18 mmHg at 68 °F (NTP, 1992)
255 mm Hg at 25 °C /extrapolated/
Vapor pressure, kPa at 20Â °C: 2.4
18 mmHg

Absorption Distribution and Excretion

In biological materials, less than 10% of the glyoxal present is in unbound forms in aqueous solution (free glyoxal and hydrates), as most of the reactive carbonyl groups are reversibly bound to cysteinyl, lysyl, and arginyl residues of proteins.
The endogenous concentrations of glyoxal in human tissues and body fluids, as with other alpha-oxoaldehydes, are limited by the high catalytic efficiency of the glyoxalase system as well as by the rapid reaction of glyoxal with proteins.
After acute and chronic oral administration, there is evidence of systemic absorption, with distribution to erythrocytes, liver, lung, kidney, pancreas, and adrenal glands. There is some qualitative evidence that glyoxal is absorbed after dermal exposure. Granular and vacuole degeneration in liver, kidney, and pancreas have been observed along with a distinct increase in blood glucose levels following dermal application.

Metabolism Metabolites

/In lab animals/...urine contained oxalic acid the day following oral administration but disappeared during the two next weeks.
The cytosolic GSH-dependent glyoxalase system is the major pathway for the detoxification of glyoxal ... Glyoxal reacts non-enzymatically with GSH with formation of a hemithioacetal, which is subsequently converted to S-glycolylglutathione by glyoxalase I. Glyoxalase II catalyses the hydrolysis of S-glycolylglutathione to glycolate, re-forming the GSH from the first reaction. The activity of glyoxalase I in situ is approximately proportional to the cytosolic concentration of GSH. When GSH is severely depleted (eg, under conditions of oxidative stress), however, 2-oxoaldehyde dehydrogenase and aldose reductase may also metabolize glyoxal. Imbalances in intracellular redox systems may impair these detoxification mechanisms, resulting in higher levels of glyoxal. A further GSH-independent route of detoxification via glyoxalase III exists.
Glyoxal is metabolized in vitro by the rat liver to oxalic acid via glycolic acid and glyoxylic acid.

Associated Chemicals

Glyoxal dihydrate; 4405-13-4

Wikipedia

Glyoxal

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

Oxidation of acetaldehyde with nitric acid
By oxidation of acetaldehyde by nitric or selenious acid. Lubawin, Ber. 8, 768 (1875); Wyss Ber. 10, 1366 (1877); Kolln, Ann. 416, 230 (1918); Riley et al. J Am Chem Soc 1932; Ronzio, Waugh, Org Syn, Collection Volume 3 438 (1955); by hydrolysis of dichlorodioxane: Butler, Cretcher, J Am Chem Soc, 54, 2988 (1932).
Solution of monomer are obtained on heating polymer with anethole, phenetole, safrole, methyl nonyl ketone, or benzaldehyde.
By the vapor-phase oxidation of ethylene glycol
For more Methods of Manufacturing (Complete) data for GLYOXAL (6 total), please visit the HSDB record page.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
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All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
All Other Basic Organic Chemical Manufacturing
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Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
Ethanedial: ACTIVE

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 556.1; Procedure: Gas chromatography/electron capture detection; Analyte: glyoxal; Matrix: finished drinking water and raw source water; Detection Limit: 0.39 ug/L.
Method: EPA-TSC/NERL 556; Procedure: Pentafluorbenzylhydroxylamine derivatization and capillary gas chromatography with electron capture detection; Analyte: glyoxal; Matrix: finished drinking water and raw source water; Detection Limit: 0.59 ug/L.

Storage Conditions

Well closed.
During storage it may spontaneously polymerize and ignite.

Dates

Last modified: 11-23-2023

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